3,4-Dihydro-4-phenyl-2H-benzo[h]chromene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-3,4-dihydro-2H-benzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-11,16H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZWVOLRBCTKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dihydro 4 Phenyl 2h Benzo H Chromene and Its Structural Analogues
Multi-Component Reaction (MCR) Strategies for Benzo[h]chromene Synthesis
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a one-pot process. nih.govsci-hub.se The synthesis of benzo[h]chromene and its derivatives frequently employs MCRs, typically involving the condensation of a naphthol derivative, an aldehyde, and an active methylene (B1212753) compound. nih.govresearchgate.net This strategy avoids the need to isolate intermediates, thereby saving time, energy, and resources while often leading to high yields of the desired heterocyclic products. nih.gov
One-pot syntheses are the cornerstone of MCRs, combining all reactants at the outset to proceed through a cascade of reactions. For benzo[h]chromenes, the typical reactants are α-naphthol, an aromatic aldehyde (such as benzaldehyde (B42025) to yield the 4-phenyl substituent), and a compound containing an active methylene group, like malononitrile (B47326) or a β-ketoester. nih.govresearchgate.net
The reaction sequence generally initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound. rsc.orgjwent.net This is followed by a Michael addition of the naphthol to the activated double bond of the Knoevenagel adduct. The final step involves an intramolecular cyclization, followed by dehydration, to yield the stable benzo[h]chromene ring system. Various conditions have been explored to optimize these one-pot procedures, including microwave irradiation to accelerate reaction times. mdpi.com
Table 1: Comparison of One-Pot Condensation and Cyclization Protocols for Benzochromene Analogues
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Naphthalene-2,7-diol, Malononitrile, Aromatic Aldehydes | Piperidine (B6355638), Microwave (140°C, 2 min) | 9-Hydroxy-1H-benzo[f]chromene-2-carbonitriles | High | mdpi.com |
| Aldehyde, Malononitrile, 2-Naphthol | Nano-cellulose/Ti(IV)/Fe3O4, Solvent-free (70°C) | 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles | High | nih.gov |
| 2-Naphthol, Aldehydes, Malononitrile | Talc (B1216), Solvent-free (100°C) | Benzo[f]chromene derivatives | 79–95% | nih.gov |
| 4-hydroxycoumarin, Malononitrile, Aromatic Aldehyde | Fe3O4@SiO2–imid–PMAn, Ultrasonic irradiation/Water | 3,4-dihydropyrano[c]chromene derivatives | Excellent | rsc.org |
The choice of catalyst is critical in directing the efficiency and selectivity of MCRs for benzo[h]chromene synthesis. A range of catalysts, from simple bases to complex heterogeneous systems, has been successfully employed.
Piperidine: As a basic organocatalyst, piperidine is frequently used to facilitate the condensation reactions involved in chromene synthesis. It is effective in promoting the reaction of naphthalene-2,7-diol, malononitrile, and various aromatic aldehydes under microwave irradiation to produce benzo[f]chromene derivatives. mdpi.com It can also be used in ethanolic solutions for the synthesis of related chromene structures. researchgate.net
Mg-Al Hydrotalcite: Hydrotalcites (HT), specifically Mg-Al hydrotalcite, have emerged as effective and reusable solid base catalysts. researchgate.netrsc.org Their application in the synthesis of 2-amino-4H-chromenes in aqueous media represents an environmentally benign approach. researchgate.netrsc.org The catalyst is prepared by co-precipitation, and its basic nature is crucial for the reaction progress. rsc.org The use of water as a solvent and the easy recovery and reusability of the catalyst make this system sustainable and advantageous. researchgate.netrsc.org
Organocatalysts: Beyond simple amines, other organocatalytic systems have been developed. A notable example is the use of arylamines to catalyze a Mannich-cyclization cascade for the facile synthesis of 2H-benzo[h]chromenes under mild conditions. nih.gov This method relies on the in situ generation of ortho-quinone methides (o-QMs). nih.gov Natural minerals like talc have also been utilized as inexpensive, abundant, and reusable catalysts for the three-component synthesis of benzo[f]chromene derivatives, demonstrating excellent catalytic performance with high yields. nih.gov
Table 2: Overview of Catalytic Systems in Multi-Component Reactions for Benzo[h]chromene Synthesis
| Catalyst | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| Piperidine | Homogeneous Base | Effective in solution and with microwave assistance. | mdpi.comresearchgate.net |
| Mg-Al Hydrotalcite | Heterogeneous Solid Base | Environmentally benign, reusable, effective in aqueous media. | researchgate.netrsc.org |
| Arylamines | Homogeneous Organocatalyst | Enables Mannich-cyclization cascade under mild conditions. | nih.gov |
| Talc (Mg3Si4O10(OH)2) | Heterogeneous Mineral | Abundant, reusable, efficient under solvent-free conditions. | nih.gov |
Metal-Catalyzed Synthetic Approaches to 3,4-Dihydro-benzo[h]chromenes
Transition metal catalysis offers powerful and versatile strategies for the construction of complex heterocyclic frameworks like benzo[h]chromenes, often through novel bond-forming reactions such as C-H activation and cross-coupling.
Palladium catalysts are particularly prominent in the synthesis of chromene scaffolds, enabling intramolecular C-H bond functionalization and annulation reactions. rsc.orgnih.gov While many examples focus on the benzo[c]chromene isomer, the methodologies are conceptually relevant for accessing other benzochromene skeletons.
One approach involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds to form the 6H-benzo[c]chromene core, using molecular oxygen as the terminal oxidant. acs.org Another powerful method is the intramolecular arylation of aryl-(2-halo)benzyl ethers, which can be achieved with high yields using palladium nanoparticles as the catalyst. rsc.orgnih.gov This reaction proceeds via C-H bond activation and tolerates a wide array of functional groups. rsc.orgnih.gov Furthermore, palladium-catalyzed annulation of 2-(2-iodophenoxy)-1-substituted ethanones with in situ generated arynes provides a pathway to 6H-benzo[c]chromenes, showcasing a conceptually interesting one-pot process that combines α-arylation and aryne coupling. thieme-connect.com
Table 3: Palladium-Catalyzed Synthesis of Benzo[c]chromene Scaffolds
| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular C-H/C-H Coupling | Substituted Biaryls | Palladium catalyst with O2 as oxidant | Forms C-C bond between two arenes. | acs.org |
| Intramolecular C-H Arylation | Aryl-(2-halo)benzyl ethers | Pd-PVP nanoparticles | High yields, ligand-free, tolerates diverse functional groups. | rsc.orgnih.gov |
| Annulation with Arynes | 2-(2-Iodophenoxy)-1-substituted ethanones and Aryne Precursors | Pd(OAc)2 / Ph3P | One-pot combination of α-arylation and aryne coupling. | thieme-connect.com |
Silver catalysis has been applied to the synthesis of chromene derivatives, particularly in the context of multi-component reactions. A silver-supported, Preyssler-functionalized cellulose (B213188) nanocomposite has been used as a catalyst for the one-pot cyclo-condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. researchgate.net This reaction proceeds efficiently to form dihydropyrano[c]chromene analogs, which are structurally related to the benzo[h]chromene core. researchgate.net The silver-based catalyst facilitates the cascade of reactions, highlighting the potential of silver in promoting the cyclization sequences necessary for chromene ring formation. researchgate.net
Radical reactions provide an alternative pathway to chromene synthesis, often under mild, photochemically-induced conditions. A notable strategy for the synthesis of 6H-benzo[c]chromenes involves a sequence starting with the C–H sulfenylation of o-benzyl-protected phenols to form S-aryl dibenzothiophenium salts. nih.gov
This is followed by a photocatalytically induced single-electron transfer to the sulfonium (B1226848) salt. This step triggers the selective cleavage of a carbon-sulfur bond, generating an aryl radical. nih.gov This radical intermediate then undergoes a kinetically favored 5-exo-trig cyclization. A subsequent ring expansion, driven by the thermodynamic benefit of rearomatization, delivers the final 6H-benzo[c]chromene product in good to excellent yields. nih.gov This light-driven method is efficient and tolerates various functional groups. nih.gov
Divergent Synthetic Pathways to Benzo[h]chromenone Derivatives
Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a single, common intermediate. This approach has been effectively applied to the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one derivatives. rsc.org A key methodology utilizes ortho-alkynylarylketones as common precursors. rsc.org
In one pathway, the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones is achieved through a silver-catalyzed ketonization process. This step forms polycarbonyl intermediates which then undergo a one-pot double intramolecular cyclization and decarboxylation sequence to furnish the final lactone and phenyl ring structures. rsc.org
Alternatively, the same ortho-alkynylarylketone precursors can be directed towards the formation of fluorenone derivatives under acidic conditions. rsc.org This synthetic branch proceeds through the formation of indenone analogs, which then generate a para-quinone methide intermediate. A subsequent intramolecular cyclization yields the fluorenone products in good yields. rsc.org This strategic divergence allows for the creation of distinct molecular scaffolds from a shared starting material, highlighting the versatility and efficiency of this synthetic design. rsc.orgresearchgate.net
Exploration of Stereoselective Synthesis for Chiral Benzo[h]chromenes
The development of stereoselective methods for the synthesis of chiral benzo[h]chromenes is a significant area of research, as the three-dimensional arrangement of atoms can profoundly influence biological activity. While the specific enantioselective synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is a focused goal, much of the exploration has centered on creating chiral chromene and chromanone backbones using organocatalysis. mdpi.comeurekaselect.com
One successful approach involves an organocatalytic asymmetric cascade reaction. For instance, the reaction of 1-naphthols with α,β-unsaturated aldehydes, catalyzed by a simple chiral arylamine, can generate enantioenriched 2H-benzo[h]chromenes. mdpi.com This process proceeds through the efficient generation of an ortho-quinone methide (o-QM) intermediate catalyzed by the aniline, followed by a Mannich-cyclization cascade. mdpi.com The mild reaction conditions are tolerant of a broad range of substrates. mdpi.com
Similarly, chiral bifunctional organocatalysts have been designed and employed for the asymmetric synthesis of 2-amino-4H-chromenes. eurekaselect.com These catalysts facilitate stereo-controlled reactions, leading to products with good to moderate enantioselectivities. eurekaselect.com The enantioselective synthesis of related structures, such as fluorinated tricyclic chromanones, has been realized through tandem reactions that create multiple stereogenic centers with excellent control (>99% ee and >19:1 d.r.). researchgate.net Green approaches using multicomponent reactions in water have also been reported for the stereoselective synthesis of complex, fused benzo[d]chromeno derivatives, demonstrating the increasing focus on environmentally friendly asymmetric synthesis. nih.gov
These explorations into organocatalyzed, enantioselective reactions provide a strong foundation for the development of highly specific methods to access single enantiomers of this compound and its analogues.
Chemical Reactivity and Transformations of 3,4 Dihydro 4 Phenyl 2h Benzo H Chromene Derivatives
Derivatization via Functional Group Interconversions
Functional group interconversion is a cornerstone of synthetic chemistry, allowing for the conversion of one functional group into another. For derivatives of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene, these transformations are key to creating diverse chemical libraries. A common starting point for such derivatizations is 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile, which can be synthesized through a one-pot, three-component reaction of an aromatic aldehyde, 1-naphthol, and malononitrile (B47326). nih.gov
From this versatile precursor, various functional groups can be introduced. For instance, the 2-amino group can be acylated or used as a nucleophile to construct new ring systems. The 3-cyano group can also undergo a variety of transformations. nih.gov Research has demonstrated the conversion of the 2-amino-3-carbonitrile scaffold into N-acetyl derivatives and the formation of fused pyrimidine (B1678525) rings. nih.gov For example, treatment of 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile with acetic anhydride (B1165640) yields the corresponding N-(4-(2-Chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl)acetamide. nih.gov
Another significant derivatization involves the modification of related chromane (B1220400) structures to produce 3,4-dihydro-2H-benzo[h]chromene derivatives. In the development of potential nuclear factor kappa B (NF-κB) inhibitors, the chromene moiety of KL-1156 (6-hydroxy-7-methoxy-chroman-2-carboxylic acid phenyl amide) was modified to create novel N-aryl, 3,4-dihydro-2H-benzo[h]chromene-2-carboxamides. nih.govresearchgate.net These transformations highlight the ability to modify substituents at the 2-position, converting a carboxylic acid derivative into a range of amides, thereby altering the molecule's biological and physical properties. nih.govresearchgate.net
Table 1: Examples of Derivatization of the Benzo[h]chromene Scaffold
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Acetic Anhydride | N-(3-Cyano-4-phenyl-4H-benzo[h]chromen-2-yl)acetamide | nih.gov |
| 2-Amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | Acetic Anhydride | N-(4-(2-Chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl)acetamide | nih.gov |
| 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Formic Acid (85%), HCl | 5-Phenyl-5H-benzo[h]chromeno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Ring Modifications and Annulation Reactions within the Benzo[h]chromene System
Annulation reactions, which involve the formation of a new ring fused to an existing structure, significantly increase the molecular complexity and structural diversity of the benzo[h]chromene system. These modifications can dramatically influence the molecule's properties.
A prominent strategy involves using the 2-amino-3-cyano-4H-benzo[h]chromene scaffold to construct fused heterocyclic systems. Researchers have successfully synthesized a series of 7H-benzo[h]chromeno[2,3-d]pyrimidines and 14H-benzo[h]chromeno[3,2-e] researchgate.netnih.govvanderbilt.edutriazolo[1,5-c]pyrimidines. researchgate.netnih.gov For instance, reacting 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles with reagents like triethyl orthoformate and acetic anhydride, or with formamide, leads to the formation of fused pyrimidine rings. nih.gov Specifically, heating the aminonitrile precursor in acetic anhydride can yield 4-imino-3-acetyl-benzo[h]chromeno[2,3-d]pyrimidine derivatives. researchgate.net Further reaction of these pyrimidine systems with hydrazine (B178648) hydrate (B1144303) can lead to the creation of fused triazolopyrimidine structures. researchgate.netnih.gov
These annulation reactions are valuable for creating extensive, rigid, and planar heterocyclic systems, which are of interest in materials science and medicinal chemistry.
Table 2: Annulation Reactions on the Benzo[h]chromene Core
| Starting Material | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile | Cyclization with Formamide | 7H-Benzo[h]chromeno[2,3-d]pyrimidine | nih.gov |
| 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile | Reaction with Acetic Anhydride | Benzo[h]chromeno[2,3-d]pyrimidin-4-one | nih.gov |
Furthermore, cascade reactions provide an efficient pathway to complex chromene structures. For example, cascade processes involving [3+3] and [3+2] annulation reactions have been utilized to synthesize tetrahydrochromenes from β-tetralone and Morita-Baylis-Hillman (MBH) acetates, demonstrating a powerful strategy for constructing the core chromene ring system that could be adapted for benzo[h]chromene synthesis. nih.gov
Oxidation and Reduction Profiles of Dihydrobenzo[h]chromenes
The oxidation and reduction profile of this compound is determined by the susceptibility of its various components to redox transformations. The "dihydro" nature of the pyran ring signifies a reduced state compared to a fully unsaturated chromene.
Oxidation: The dihydrobenzo[h]chromene structure possesses several sites susceptible to oxidation. The benzylic C-H bond at position 4 is a prime candidate for oxidation. Under controlled conditions using mild oxidizing agents, this position could be oxidized to a hydroxyl group, forming a 4-hydroxy derivative. More vigorous oxidation could lead to the formation of a ketone at this position, yielding a 4-oxo-benzo[h]chromene, also known as a benzo[h]chromen-4-one. The general mechanism for such oxidations often involves the formation of a chromate (B82759) ester followed by its breakdown. imperial.ac.uk
Furthermore, strong oxidative conditions could potentially lead to the cleavage of the pyran ring. Oxidative ring-opening of related heterocyclic systems, such as benzofuranones, has been documented and suggests a possible, albeit more extreme, transformation pathway for dihydrobenzo[h]chromenes. beilstein-archives.org
Reduction: The reduction of the this compound system typically targets the aromatic rings, as the pyran ring is already partially saturated. Catalytic hydrogenation is a common method for reducing aromatic systems. imperial.ac.uk Applying this method to the benzo[h]chromene core could result in the saturation of the fused benzo ring or the C4-phenyl substituent. For example, the catalytic hydrogenation of 4-arylcoumarins to yield 4-aryl-3,4-dihydrocoumarins demonstrates the feasibility of reducing the double bond within a heterocyclic ring system, a reaction that is conceptually related to the further reduction of the benzo[h]chromene core. nih.gov The specific outcome would depend heavily on the catalyst chosen (e.g., Palladium, Platinum, Rhodium) and the reaction conditions (e.g., pressure, temperature). Under harsh conditions, it might be possible to achieve complete saturation of all aromatic portions of the molecule.
Table 3: Potential Oxidation and Reduction Transformations
| Transformation | Reagent/Condition | Potential Product |
|---|---|---|
| Oxidation | ||
| Benzylic Oxidation | Mild oxidizing agent (e.g., CrO₃) | 3,4-Dihydro-4-phenyl-2H-benzo[h]chromen-4-ol |
| Benzylic Oxidation | Strong oxidizing agent (e.g., PCC, PDC) | 4-Phenyl-2H-benzo[h]chromen-4(3H)-one |
| Aromatic Ring Oxidation | Strong oxidizing conditions | Ring-opened products (e.g., dicarboxylic acids) |
| Reduction | ||
| Aromatic Ring Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Tetrahydro- or octahydro-benzo[h]chromene derivatives |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene, both one-dimensional and two-dimensional NMR methods are employed to assign the stereochemistry and regiochemistry of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its distinct proton environments. The aromatic protons of the benzo[h]chromene and the phenyl substituent typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. The protons of the dihydropyran ring appear in the upfield region. Specifically, the methylene (B1212753) protons at position 2 (H-2) and position 3 (H-3), and the methine proton at position 4 (H-4) exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation. The methine proton at the chiral center (C-4) is of particular interest as its coupling to the adjacent methylene protons (H-3) provides stereochemical information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (aliphatic, aromatic, etc.). The spectrum of this compound is expected to show distinct signals for each of its 19 carbon atoms, unless there is accidental equivalence. The aromatic carbons of the fused naphthalene (B1677914) and phenyl rings typically appear in the range of δ 110-160 ppm. The carbons of the dihydropyran ring, including the methylene carbons at C-2 and C-3, and the methine carbon at C-4, resonate at higher field strengths. The chemical shift of the C-4 carbon is particularly informative for confirming the substitution pattern.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~65-70 |
| 3 | - | ~25-30 |
| 4 | ~5.0-5.5 | ~35-40 |
| Aromatic (Benzo[h]) | ~7.0-8.0 | ~115-150 |
| Aromatic (Phenyl) | ~7.2-7.5 | ~125-145 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is used to establish the connectivity between the methine proton at H-4 and the methylene protons at H-3, and between the two diastereotopic protons at H-3 and H-2.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry. For this compound, NOESY can reveal the relative orientation of the phenyl group at C-4 with respect to the protons on the dihydropyran and benzo[h]chromene rings.
Vibrational Spectroscopy (Infrared, FT-IR) for Functional Group Identification
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyran ring are observed just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic C=C bond stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-O stretching vibrations: The ether C-O-C stretching vibration of the dihydropyran ring will give rise to a strong absorption band, typically in the 1250-1050 cm⁻¹ range.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| Ether C-O-C | Stretch | 1250-1050 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic systems. The extended conjugation of the benzo[h]chromene moiety results in absorptions at longer wavelengths compared to simpler chromenes. The position and intensity of the absorption maxima can be influenced by the solvent polarity. For similar benzo[h]chromene derivatives, absorption maxima are typically observed in the UV region.
Fluorescence Spectroscopy: Many chromene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and environment.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₉H₁₆O), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which should match the calculated exact mass.
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Analysis
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, SC-XRD analysis would confirm the connectivity of all atoms, the bond lengths and angles, and the absolute stereochemistry of the chiral center at C-4. This technique provides an unambiguous three-dimensional model of the molecule in the solid state. For related benzochromene structures, SC-XRD has been used to elucidate the crystal packing and intermolecular interactions.
Computational and Theoretical Investigations of 3,4 Dihydro 4 Phenyl 2h Benzo H Chromene
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost.
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For derivatives of the benzo[h]chromene scaffold, this is typically achieved using DFT methods. A common approach involves utilizing the B3LYP functional combined with a basis set such as 6-31G*. researchgate.net This level of theory has been found to be adequate for calculating the geometric parameters (bond lengths, bond angles, and dihedral angles) of related organic compounds. researchgate.net The resulting optimized structure represents a minimum on the potential energy surface and serves as the foundation for all subsequent property calculations.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
In studies of benzo[h]chromene derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net A small HOMO-LUMO energy gap generally suggests that a molecule is more reactive and can be more easily polarized, indicating potential for significant biological activity or utility in electronic materials. nih.gov For instance, in a theoretical study on various benzo and anthraquinodimethane derivatives, a small energy gap was directly correlated with higher chemical reactivity and a greater propensity for charge transfer within the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Chromene Derivatives
| Compound Class | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Benzo[h]chromene Derivatives | DFT/B3LYP/6-31G* | Data not available | Data not available | Discussed qualitatively researchgate.net |
| Pyrazolo[3,4-d]pyrimidine Derivative | DFT/B3LYP/6-31G** | Not specified | Not specified | Small gap indicates reactivity nih.gov |
Note: Specific energy values for 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene are not available in the provided sources; this table illustrates the type of data generated in such studies for related compounds.
DFT calculations can predict various spectroscopic properties, including UV-Vis absorption spectra. These predictions are valuable for corroborating experimental findings and for understanding the electronic transitions responsible for the observed absorption bands. For benzo[h]chromene derivatives, Time-Dependent DFT (TD-DFT) calculations, often using the B3LYP functional and a 6-31G* basis set, are employed to compute the electronic absorption spectra. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The calculations can also be performed to account for the presence of different solvents, providing a more accurate comparison with experimental spectra. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. researchgate.net TD-DFT is the theoretical engine behind the prediction of UV-Vis spectra, as it calculates the vertical transition energies from the ground state to various excited states. researchgate.net For complex molecules like benzo[h]chromene derivatives, TD-DFT can elucidate the nature of these electronic transitions, for example, identifying them as π→π* or n→π* transitions, which provides a deeper understanding of the molecule's photophysical behavior.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. walisongo.ac.idyoutube.com
In a study on related 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives, electrostatic surface potential (ESP) analysis was used to guide the rational design of potent enzyme inhibitors. acs.org By calculating the ESP of different fragments of the molecules, researchers could correlate these values with the compounds' inhibitory activities, demonstrating the utility of MEP mapping in understanding and predicting molecular interactions. acs.org
Molecular Docking Simulations for Ligand-Target Interactions (Excluding clinical outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design. Docking simulations score the binding affinity, often in units of kcal/mol, and reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the receptor's active site.
Derivatives of the benzo[h]chromene scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets.
NF-κB Inhibition: In an effort to develop novel inhibitors of the nuclear factor kappa B (NF-κB) pathway, a series of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives were designed and synthesized. researchgate.net Docking studies for these compounds would typically involve placing them into the active site of a key protein in the NF-κB signaling cascade to predict binding modes and affinities.
DPP-4 Inhibition: A series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs were rationally designed as inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes treatment. acs.org Molecular docking using the Glide program was instrumental in this process. The proposed binding modes showed key interactions with the DPP-4 active site, guiding the optimization of the lead compound. acs.org
Bacterial Efflux Pump Inhibition: Novel 2H-benzo[h]chromene derivatives were investigated as inhibitors of the AcrB efflux pump in Escherichia coli, a mechanism that contributes to multidrug resistance. Molecular modeling revealed that strong π-π stacking interactions and hydrogen bond networks were the primary forces contributing to the tight binding of these inhibitors to the AcrB protein. nih.gov
Table 2: Representative Molecular Docking Targets for Benzo[h]chromene Derivatives
| Compound Series | Target Protein | Key Findings from Docking |
|---|---|---|
| N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamides | NF-κB Pathway Proteins | Designed as potential NF-κB inhibitors. researchgate.net |
| 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs | Dipeptidyl Peptidase 4 (DPP-4) | Rational design guided by docking; binding modes identified. acs.org |
| 2H-benzo[h]chromene derivatives | AcrB Efflux Pump (E. coli) | Strong π-π stacking and hydrogen bonds identified as key interactions. nih.gov |
These computational approaches provide a detailed molecular-level understanding that is invaluable for the development of new functional molecules based on the this compound framework.
Structure Activity Relationship Sar Studies in the Context of 3,4 Dihydro 4 Phenyl 2h Benzo H Chromene Analogues
Influence of Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of the 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene scaffold are significantly influenced by the nature and position of its substituents. The synthesis of these compounds often involves a one-pot, three-component reaction, and the yield and reaction time can be affected by the electronic properties of the substituents on the aromatic aldehyde precursor. mdpi.comresearchgate.net For instance, the presence of a chlorine atom at the 2-position of the aryl group can decrease the reaction yield compared to an unsubstituted aryl group, an effect that is enhanced by a second chlorine at the 4-position. nih.gov Conversely, substituents at the 3- or 4-positions, including chlorine, show no significant impact on the reaction yield. nih.gov
Modulation of Molecular Interactions through Structural Modifications
Structural modifications to the this compound framework are a key strategy for modulating molecular interactions, particularly in the context of biological targets. SAR studies have shown that the 4-aryl moiety, the 3-cyano group, and the 2-amino group are often essential for cytotoxic activity. researchgate.net The nature of the substituent on the phenyl ring at the C4 position plays a critical role. For example, mono- or di-chloro substituents at the para-position of this phenyl ring have been found to enhance anticancer activity. researchgate.net
Molecular docking studies have provided insights into these interactions at an atomic level. For instance, in a series of benzo[f]chromene derivatives, a dichlorophenyl ring was observed to form a hydrogen bond with an aspartic acid residue (ASP119) in the active site of DNA methyltransferase 1 (DNMT1), while the benzo[f]chromene part engaged in favorable hydrophobic contacts with other key amino acid residues. mdpi.com Such interactions, including π-π stacking and other non-polar contacts, are crucial for the binding affinity of these molecules to protein pockets. nih.gov The lipophilicity of substituents at the 2- or 3-positions and of fused rings at these positions has also been highlighted as a significant factor affecting antitumor activity, indicating the importance of hydrophobic interactions in the mechanism of action. mdpi.comresearchgate.netfao.org
The following table details the inhibitory concentrations of various benzo[h]chromene analogues against different cancer cell lines, illustrating the impact of structural modifications on biological activity.
| Compound | Substituent at C4-phenyl | IC50 (µg/mL) HCT-116 | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) HepG-2 |
| 4a | H | 42.1 | 21.9 | 11.6 |
| 4b | 4-F | 19.2 | 16.2 | 11.3 |
| 4c | 4-Cl | 12.2 | 21.1 | 7.28 |
| 4d | 4-Br | 15.3 | 9.16 | 7.64 |
| 4e | 4-NO2 | 5.54 | 19.7 | 9.99 |
| 4f | 4-CH3 | 42.6 | 22.5 | 14.3 |
Data sourced from a study on 2-amino-6-(4-ethoxyphenylazo)-4(-phenyl)-4H-benzo[h]chromene-3-carbonitrile derivatives. nih.gov
Exploration of Chemical Space for Benzo[h]chromene Scaffolds
The exploration of the chemical space around the benzo[h]chromene scaffold is crucial for discovering novel compounds with diverse properties. nih.gov A key strategy for this exploration is Diversity Oriented Synthesis (DOS), which allows for the rapid generation of libraries of structurally diverse molecules. nih.govcapes.gov.br One-pot, three-component reactions are particularly efficient for this purpose, enabling the synthesis of a wide range of benzoxanthenes and benzochromenes by varying the starting materials, such as different aldehydes and active methylene (B1212753) compounds. nih.govresearchgate.net
These synthetic protocols offer a platform for creating libraries of compounds for biological screening. nih.gov For example, methods have been developed for the catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes in aqueous media under microwave irradiation, highlighting an environmentally friendly approach to scaffold diversification. rsc.org The ability to tolerate a variety of substituents, including fluoro, chloro, sulfone, and trifluoromethyl groups, allows for the creation of analogues that can be further modified using traditional cross-coupling chemistry, thereby expanding the accessible chemical space. acs.org This systematic exploration is essential for understanding the full potential of the benzochromene scaffold in various applications, from materials science to medicinal chemistry. researchgate.netmdpi.com
Correlation between Electronic Properties and Observed Activities
A clear correlation exists between the electronic properties of substituents on the benzo[h]chromene scaffold and the observed biological activities. Quantitative Structure-Activity Relationship (QSAR) studies aim to model this correlation. researchgate.netherts.ac.uk The electronic nature of the substituent on the phenyl group at C4 significantly modulates the molecule's activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzaldehyde (B42025) derivatives used in synthesis can influence the properties of the final products. nih.gov
Research has shown that substitution at the 7th position of the chromene nucleus with an electron-donating group tends to enhance pharmacological activity, whereas an electron-withdrawing group at the same position can decrease it. researchgate.net In a study of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives, compounds with specific substituents demonstrated superior inhibitory activity against NF-κB. nih.gov For instance, compound 1i in that study, which features a trifluoromethyl group, showed an outstanding inhibitory effect. nih.gov This suggests that the electronic influence of the substituent directly impacts the molecule's ability to interact with its biological target. Density Functional Theory (DFT) calculations are also employed to compute properties like HOMO-LUMO energy gaps, which can be correlated with the molecule's reactivity and potential for interaction. researchgate.net
The table below summarizes the effects of different substituents on the anticancer activity of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives, providing a clear link between electronic properties and biological outcomes.
| Compound | R (Substituent on C4-phenyl) | Activity Description |
| 1a | Phenyl | Showed promising anti-cancer activity. nih.gov |
| 1b | 4-Chlorophenyl | Enhanced anticancer activity noted with chloro-substituents. researchgate.net |
| 1c | 2-Chlorophenyl | Exhibited significant cytotoxic activity. nih.gov |
| E | 3-Nitrophenyl | A potent antiproliferative agent. mdpi.comnih.gov |
Emerging Research Directions and Advanced Applications of 3,4 Dihydro 4 Phenyl 2h Benzo H Chromene Derivatives
Development as Fluorescence Chemosensors (e.g., Metal Ion Detection)
The development of fluorescent chemosensors for detecting metal ions is a significant area of research due to the crucial roles these ions play in biological and environmental systems. mdpi.com Organic molecules that can act as optical probes are vital for identifying and detecting toxic metal ions. mdpi.comchemisgroup.us Chromene derivatives have been identified as promising candidates for this purpose. semanticscholar.org
Researchers have synthesized functionalized 4H-chromenes and benzo[a]chromenophenazines that demonstrate potential as fluorescent sensors for iron (Fe³⁺) and copper (Cu²⁺) ions. semanticscholar.org The sensing mechanism often relies on a "turn-on" or "turn-off" fluorescence response upon binding with a specific metal ion. nih.gov For example, some chemosensors exhibit a "turn-off" response for Cu²⁺, where the fluorescence is quenched upon interaction with the ion. nih.gov Conversely, a "turn-on" response for ions like Aluminum (Al³⁺) has been observed, where fluorescence is enhanced. nih.gov The design of these sensors often incorporates specific recognition moieties that can selectively coordinate with target metal ions, leading to a measurable change in their optical properties, such as a color shift or a change in fluorescence intensity. mdpi.commdpi.com
Table 1: Examples of Chromene-Based Fluorescence Chemosensors for Metal Ion Detection
| Sensor Type | Target Ion(s) | Response Mechanism | Reference |
|---|---|---|---|
| Functionalized 4H-chromenes | Fe³⁺, Cu²⁺ | Not specified | semanticscholar.org |
| Phenolic Mannich base | Al³⁺ | "Turn-on" fluorescence | nih.gov |
| Phenolic Mannich base | Cu²⁺ | "Turn-off" fluorescence | nih.gov |
| Naphthyl thiourea-based | Ag⁺ | Not specified | mdpi.com |
Investigational Probes for Biological Pathways (e.g., NF-κB inhibition in vitro, enzyme activity modulation)
The 3,4-dihydro-2H-benzo[h]chromene framework is being actively investigated for its potential to modulate key biological pathways, particularly the nuclear factor kappa B (NF-κB) signaling pathway. nih.govdocksci.comresearchgate.net NF-κB plays a critical role in regulating inflammatory responses, and its inhibition is a key target in drug discovery. researchgate.net
A novel class of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives has been synthesized and evaluated for their ability to inhibit NF-κB. nih.govresearchgate.net These compounds were designed based on the structure of KL-1156, a known inhibitor of NF-κB translocation. nih.govdocksci.com In vitro studies on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in RAW 264.7 macrophages showed that several of these new derivatives exhibited potent inhibitory effects. researchgate.net
Notably, the compound N-(2-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide (referred to as 1i ) demonstrated an outstanding inhibitory effect on NF-κB transcriptional activity. nih.govresearchgate.net Its potency was found to be significantly greater than the parent lead compound, KL-1156. docksci.com This highlights the potential of the 3,4-dihydro-2H-benzo[h]chromene core as a promising scaffold for developing new agents that can inactivate NF-κB. docksci.com The structure-activity relationship (SAR) studies indicated that substitutions on the N-aryl ring are crucial for the observed inhibitory activity. nih.govnih.gov
Table 2: In Vitro NF-κB Inhibitory Activity of 3,4-dihydro-2H-benzo[h]chromene Derivatives
| Compound | Description | IC₅₀ (µM) for NF-κB Inhibition | Target Cell Line |
|---|---|---|---|
| 1i | N-(2-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide | 2.4 | RAW 264.7 macrophages |
| 1c | N-(2-chlorophenyl)-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide | 5.0 | RAW 264.7 macrophages |
| 1e | N-(2-bromophenyl)-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide | 5.8 | RAW 264.7 macrophages |
| KL-1156 | Lead Compound | ~38.4 | RAW 264.7 macrophages |
Data sourced from Choi et al., 2014. nih.govdocksci.com
Potential in Medicinal Chemistry as Scaffold Building Blocks (General, non-specific drug claims)
The chromene skeleton is widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.net This term signifies that the core structure is frequently found in compounds with a high likelihood of exhibiting diverse biological activities. researchgate.net The 3,4-dihydro-2H-benzo[h]chromene moiety, as a member of the broader chromene family, serves as a valuable building block for the synthesis of new molecules with potential therapeutic applications. nih.govnih.gov
The versatility of the benzo[h]chromene scaffold allows for the introduction of various substituents, leading to a wide range of pharmacological properties. nih.govnih.gov Research has shown that derivatives of this scaffold possess a broad spectrum of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov For instance, certain 4H-benzo[h]chromene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com The ability to modify the core structure at different positions allows for the fine-tuning of its biological profile, making it an attractive starting point for rational drug design and the development of new therapeutic agents. nih.govacs.org
Considerations for Photophysical Properties and Optical Applications (e.g., Photochromism)
Derivatives of 2H-benzo[h]chromene, also known as naphthopyrans, are well-known for their photochromic properties. mdpi.com Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. researchgate.net In the case of benzo[h]chromenes, this phenomenon involves the cleavage of the sp³ C-O bond within the pyran ring upon irradiation with UV light. mdpi.com This ring-opening process generates a colored, open-ring isomer, often an o-quinonoid structure, resulting in a noticeable color change. mdpi.comresearchgate.net The molecule can then revert to its original, colorless closed-ring form upon exposure to visible light or through thermal relaxation. mdpi.com
These unique optical properties make 2H-benzo[h]chromene derivatives highly attractive for a variety of applications, including their use in optical devices. mdpi.com The spectrokinetic properties of the photogenerated colored intermediates can be modulated by introducing different substituents onto the aromatic rings, which allows for the tuning of their color, bleaching kinetics, and stability. researchgate.net This tunability is a key factor in their potential use in technologies such as smart windows, optical data storage, and ophthalmic lenses. researchgate.net
Q & A
Q. What are the common synthetic routes for 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene derivatives?
- Methodological Answer : The compound is typically synthesized via electrophilic cyclization of substituted propargyl aryl ethers. For example, Worlikar et al. (2007) demonstrated the use of palladium-catalyzed C–C bond formation to generate 3,4-disubstituted 2H-benzopyrans . Hypervalent iodine reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB), have also been employed to oxidize 2H-chromenes, yielding cis-3,4-dialkoxy derivatives . Key steps include:
- Cyclization under acidic or metal-catalyzed conditions.
- Post-synthetic modifications (e.g., bromination at C-3 or C-4) to introduce functional groups .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Functionalization | Reference |
|---|---|---|---|
| Pd-catalyzed cyclization | 72–85 | 3,4-Disubstitution | |
| HTIB-mediated oxidation | 60–75 | cis-3,4-Dialkoxy |
Q. How is the compound characterized structurally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. For instance, the title compound's chromene unit adopts an envelope conformation, with dihedral angles between the chromene plane and phenyl substituents ranging from 85–90° . Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice . Complementary techniques include:
- NMR : To verify substituent positions (e.g., coupling constants for diastereotopic protons).
- Mass spectrometry : For molecular weight validation (e.g., M.W. 260.34 for the base structure) .
Advanced Research Questions
Q. How do structural modifications at C-3 and C-4 influence bioactivity?
- Methodological Answer : Substituents at these positions modulate interactions with biological targets. For example:
- Bromine at C-3 : Enhances electrophilicity, improving binding to enzymes like NF-κB .
- Nitro or methylamine groups at C-8/C-9 : Alter hydrogen-bonding networks, affecting cytotoxicity .
Choi et al. (2014) reported that 3,4-dihydro derivatives with electron-withdrawing groups (e.g., NO₂) showed 2–3× higher NF-κB inhibition compared to unsubstituted analogs .
Table 2 : Bioactivity of Selected Derivatives
| Substituent (Position) | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Br (C-3) | NF-κB | 12.4 | |
| NO₂ (C-8) | Cancer cells | 8.7 |
Q. What strategies resolve data contradictions in crystallographic vs. computational conformational analyses?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic motion in solution. For example:
- X-ray data for 3-bromo-4-phenyl-2H-chromene revealed a non-planar chromene ring (deviation: 0.027–1.929 Å from plane) , whereas DFT calculations predicted planar geometry in vacuum.
- Mitigation : Use solvent-inclusive computational models (e.g., COSMO-RS) and compare with experimental NMR shifts. Disordered solvent regions in crystals (e.g., ethanol) should be accounted for via SQUEEZE routines in refinement .
Q. What are the challenges in optimizing enantioselective synthesis?
- Methodological Answer : Achieving high enantiomeric excess (ee) is complicated by the compound’s bicyclic framework. Strategies include:
- Chiral auxiliaries : (4~{S})-6-fluoranyl derivatives achieved 85% ee using L-proline catalysts .
- Asymmetric catalysis : Pd-BINAP complexes yield 70–80% ee for 3,4-dihydro analogs .
Key challenges: - Steric hindrance from the phenyl group at C-4.
- Racemization during purification steps .
Data Contradiction Analysis
Q. Why do bioactivity results vary across studies for structurally similar derivatives?
- Methodological Answer : Variations arise from assay conditions or substituent electronic effects. For instance:
- Cell line specificity : Derivatives with 4-fluorophenyl groups showed 10× higher activity in HeLa vs. MCF-7 cells due to differences in membrane permeability .
- Electron-donating vs. withdrawing groups : Methoxy substituents reduce cytotoxicity compared to nitro groups (IC₅₀: 25 µM vs. 8.7 µM) .
Standardization of assay protocols (e.g., consistent cell passage numbers, incubation times) is critical for cross-study comparisons.
Structural and Mechanistic Insights
Q. How do intramolecular interactions affect the compound’s stability and reactivity?
- Methodological Answer : Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-stacking interactions dictate stability. For example:
- The S(6) ring motif formed by N–H⋯O bonds in 4-(4-Bromophenyl)-7,7-dimethyl derivatives increases thermal stability (decomposition >250°C) .
- π-Stacking between the chromene and phenyl rings enhances photostability, as shown in UV-Vis degradation studies .
Future Research Directions
Q. What gaps exist in understanding the compound’s mechanism of action in biological systems?
- Methodological Answer : Limited data exist on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
